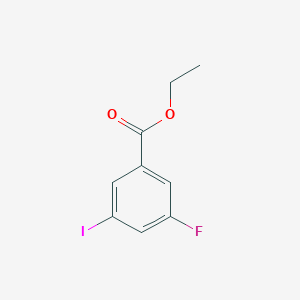![molecular formula C8H8F3N3 B2653083 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile CAS No. 1006461-11-5](/img/structure/B2653083.png)
3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile” is a chemical compound that contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of compounds with a trifluoromethyl group can be achieved through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . A practical synthetic method for functionalized 1-methyl-3/5-trifluoromethyl-1H-pyrazoles has been reported .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C5H5F3N2 . This compound is a subclass of the organofluorines .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, boiling point of 187.3±35.0 °C at 760 mmHg, and a flash point of 67.1±25.9 °C .Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Bipyrazoles and Pyrazolylpyrimidines
Research has shown that derivatives of this compound react with nitrogen nucleophiles to produce bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. These reactions, confirmed through elemental and spectral analyses, highlight the compound's utility in synthesizing complex heterocyclic compounds, which could have implications in developing new pharmaceuticals and materials (Dawood, Farag, & Ragab, 2004).
Development of Metal-Organic Compounds
In the realm of inorganic chemistry, the compound has been utilized to create novel metal-organic structures. For example, trinuclear clusters incorporating this compound have been synthesized and structurally characterized, revealing their ferroelectric and magnetic properties. These unique properties suggest potential applications in electronic devices and information storage technologies (Wang, Gu, Lu, Zuo, & You, 2008).
Enhancing High-Performance Materials
Research has also focused on modifying biologically active compounds with fluorine-containing heterocycles, indicating the compound's role in creating materials with enhanced physical and chemical properties. These modifications can lead to the development of high-energy materials for various applications, including energetic materials and advanced battery technologies (Sokolov & Aksinenko, 2012).
Catalytic Applications in Green Chemistry
The compound has been explored for its catalytic applications, particularly in synthesizing pyrazole derivatives under green conditions. This includes the synthesis of 5-amino-pyrazole-4-carbonitrile derivatives and 1,4-dihydropyrano-[2,3-c]-pyrazole derivatives, demonstrating its utility in promoting reactions under environmentally friendly conditions (Zolfigol, Afsharnadery, Baghery, Salehzadeh, & Maleki, 2015).
Advanced Lithium-Ion Battery Electrolytes
In the field of energy storage, derivatives of this compound have been synthesized and characterized for application in lithium-ion batteries (LIBs). The research focused on enhancing the electrochemical stability and performance of LIBs, indicating the compound's potential in developing high-voltage, high-performance battery technologies (von Aspern et al., 2020).
Propiedades
IUPAC Name |
3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c1-6-5-7(8(9,10)11)14(13-6)4-2-3-12/h5H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNXSSWATIGXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

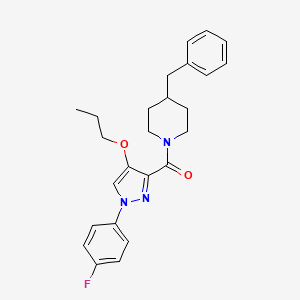
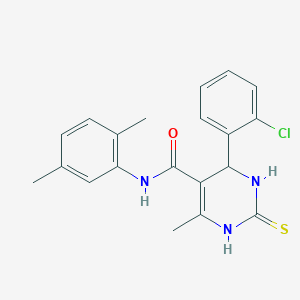
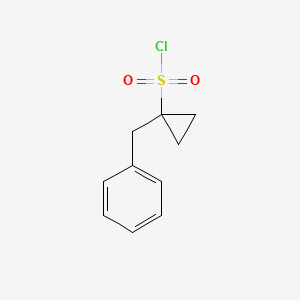
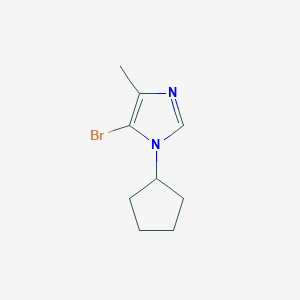
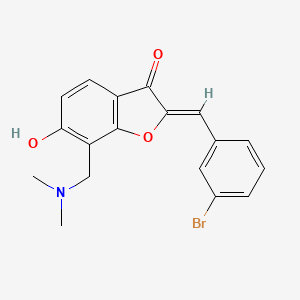
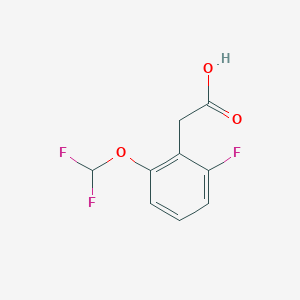
![3,3,3-Trifluoro-2-[(4-hydroxyphenyl)methyl]propanoic acid](/img/structure/B2653011.png)
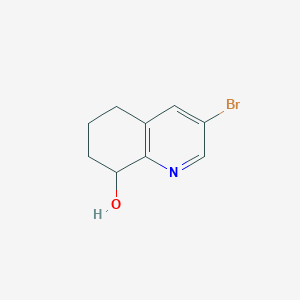


![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2653018.png)


